molecular formula C23H14F3N3 B2836049 8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866345-08-6

8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2836049
CAS RN: 866345-08-6
M. Wt: 389.381
InChI Key: RXJPUDOLLVMVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline, also known as FLBQ, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is not fully understood. However, studies have shown that 8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline inhibits the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and transcription, and histone deacetylase, which is involved in gene expression. 8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline also inhibits the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline has been shown to have various biochemical and physiological effects. In cancer cells, 8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline induces apoptosis, inhibits cell proliferation, and reduces angiogenesis. In the brain, 8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline reduces oxidative stress, inflammation, and neuronal damage. 8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline also has anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of 8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is its potential as a novel therapeutic agent for cancer and neurodegenerative diseases. 8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline has also been found to have low toxicity in animal studies. However, one limitation of 8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is its low solubility, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for 8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline research. One direction is to further investigate the mechanism of action of 8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline, particularly its interactions with enzymes and signaling pathways. Another direction is to explore the potential of 8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases. Additionally, future research could focus on developing more efficient synthesis methods for 8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline and improving its solubility and bioavailability.
In conclusion, 8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline is a novel compound that has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. Further research is needed to fully understand the mechanism of action of 8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline and to explore its potential as a therapeutic agent for various diseases.

Synthesis Methods

8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline can be synthesized through a multi-step process that involves the condensation of 2-fluorobenzaldehyde and 4-fluoroaniline to form a Schiff base, followed by cyclization with 1,3-dibromo-5,5-dimethylhydantoin and deprotection with sodium methoxide. The final product is obtained through a Suzuki coupling reaction with 2-fluorobenzylboronic acid.

Scientific Research Applications

8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory effects. In cancer treatment, 8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline also has neuroprotective effects by reducing neuronal damage and inflammation in the brain. Additionally, 8-fluoro-5-(2-fluorobenzyl)-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline has anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

properties

IUPAC Name

8-fluoro-3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14F3N3/c24-16-7-5-14(6-8-16)22-19-13-29(12-15-3-1-2-4-20(15)26)21-10-9-17(25)11-18(21)23(19)28-27-22/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJPUDOLLVMVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C3C(=NN=C3C4=C2C=CC(=C4)F)C5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-3-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.